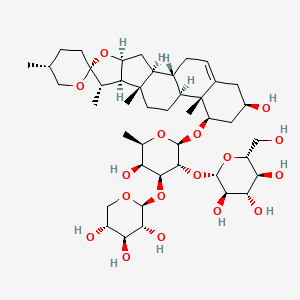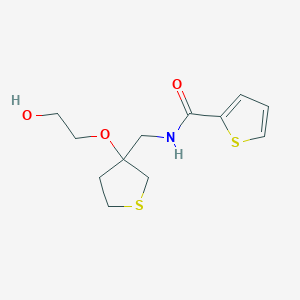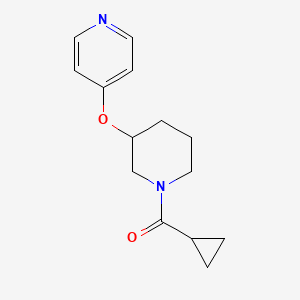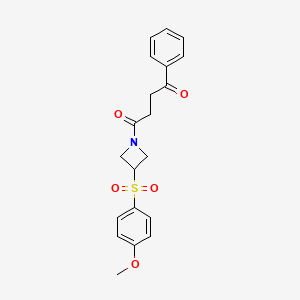![molecular formula C22H28ClN3O3S2 B3012556 N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride CAS No. 1331131-75-9](/img/structure/B3012556.png)
N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride" is a chemically synthesized molecule that may have potential applications in various fields such as medicinal chemistry and pharmacology. The structure of the compound suggests that it contains a benzamide moiety, which is often found in bioactive molecules, and a dimethylaminoethyl group, which could imply potential activity on the central nervous system or as a receptor ligand. The presence of a thiazole ring indicates possible antimicrobial or antifungal properties, while the sulfonyl group could imply interactions with enzymes such as carbonic anhydrases.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, N-substituted imidazolylbenzamides and benzene-sulfonamides have been synthesized and shown to exhibit cardiac electrophysiological activity, indicating that similar synthetic routes could be applied to the compound . Additionally, the synthesis of compounds derived from 2-aminothiazole and 2-amino-2-thiazoline by coupling with acid chlorides of dimethylaminobenzoic acid has been reported, which could provide insights into the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using techniques such as infrared spectroscopy, 1H NMR spectroscopy, electrospray mass spectroscopy, and X-ray crystallography . These methods could be employed to analyze the molecular structure of "N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride" to confirm its identity and purity, as well as to understand its three-dimensional conformation and potential binding interactions.
Chemical Reactions Analysis
The compound may undergo various chemical reactions due to its functional groups. For example, the dimethylamino group could participate in quaternization reactions, while the sulfonyl group could be involved in reactions with nucleophiles. The thiazole ring could undergo electrophilic substitution or act as a ligand in coordination chemistry . Understanding these reactions is crucial for predicting the compound's reactivity and stability under different conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as solubility, melting point, and reactivity, would be influenced by its functional groups and molecular structure. For instance, the presence of the sulfonyl group could enhance water solubility, while the benzamide moiety might contribute to the compound's crystallinity and melting point . These properties are important for the formulation and application of the compound in a practical setting.
科学的研究の応用
Synthesis and Electrophysiological Activity
The compound has been explored for its synthesis and cardiac electrophysiological activity, showcasing its potential as a selective class III agent for arrhythmias treatment. Studies highlight the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides, indicating the compound's viability in producing class III electrophysiological activity in the N-substituted benzamide series, potentially offering new therapeutic options for cardiac arrhythmias (Morgan et al., 1990).
Anti-inflammatory Applications
Research has also focused on anti-inflammatory activities, where derivatives of the compound showed promising results across various concentration ranges. Specifically, hydrochloride salts of certain derivatives demonstrated significant anti-inflammatory activity without adversely affecting myocardial function, suggesting a potential for developing new nonsteroidal anti-inflammatory drugs (NSAIDs) (Lynch et al., 2006).
Corrosion Inhibition
In the context of corrosion science, benzothiazole derivatives of the compound have been synthesized and studied for their effectiveness as corrosion inhibitors for carbon steel in acidic environments. These studies reveal the compound's ability to offer high inhibition efficiency, providing insights into its application in protecting industrial materials from corrosion (Hu et al., 2016).
Antimalarial and Antiviral Research
The compound's derivatives have been investigated for their antimalarial activity, with some showing promising IC50 values and selectivity indexes. This research opens avenues for the development of new antimalarial drugs, potentially offering more effective treatments for malaria (Fahim & Ismael, 2021). Additionally, its application in antiviral research, particularly against COVID-19, through computational calculations and molecular docking studies, underscores its potential in contributing to the fight against emerging viral diseases.
Advanced Materials Development
The compound's role extends to the development of advanced materials, such as in the synthesis of heterocycles for potential use in electronic devices and solar cells. Its involvement in the synthesis of novel heterocyclic compounds paves the way for innovative applications in materials science, highlighting its potential in enhancing the efficiency and performance of organic electronic devices (Darweesh et al., 2016).
特性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S2.ClH/c1-6-30(27,28)18-9-7-8-17(14-18)21(26)25(11-10-24(4)5)22-23-19-12-15(2)16(3)13-20(19)29-22;/h7-9,12-14H,6,10-11H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELFLJCKKMFLMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C(=C3)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Trifluoromethyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}nicotinonitrile](/img/structure/B3012477.png)

![9-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3012481.png)
![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3012483.png)


![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B3012488.png)
![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B3012489.png)




![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide](/img/structure/B3012496.png)